1-(difluoromethyl)-3,5-dimethyl-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by the presence of multiple fluorine atoms, pyrazole rings, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the use of difluoromethylation reagents to introduce the CF2H group into the molecule . The reaction conditions often require the use of metal catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of its targets .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl and pyrazole moieties but differs in its functional groups and overall structure.
Trifluoromethylated pyrazoles: These compounds contain trifluoromethyl groups and pyrazole rings, similar to the target compound, but with variations in their substitution patterns.
Uniqueness
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of difluoromethyl, trifluoromethyl, and sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H18F5N5O2S |
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Molecular Weight |
415.38 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-[2-methyl-3-[3-(trifluoromethyl)pyrazol-1-yl]propyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H18F5N5O2S/c1-8(7-23-5-4-11(22-23)14(17,18)19)6-20-27(25,26)12-9(2)21-24(10(12)3)13(15)16/h4-5,8,13,20H,6-7H2,1-3H3 |
InChI Key |
FDEWBYNVFVDHAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCC(C)CN2C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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